3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
“3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is a type of aromatic heterocyclic compound . It is part of the pyrazolo[3,4-b]pyridine family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles .Chemical Reactions Analysis
The reaction of this compound with other substances is facilitated by the presence of the –SO3H groups . This reaction involves a sequential opening/closing cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . For example, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Scientific Research Applications
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Methods
Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Catalytic Activity
The catalytic activity of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been investigated in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Molecular Docking Studies
Molecular docking studies have been used to evaluate the binding mode between 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine and other molecules . This helps in understanding the interactions at the molecular level and can guide the design of new compounds with desired properties.
Synthesis of Pyrazoloquinolines
The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position . This indicates the potential of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine in the synthesis of these compounds.
Drug Design
Given the biomedical applications and the ability to interact with other molecules, 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives can be used in drug design. The structural similarity with purine bases makes these compounds potential candidates for the development of new drugs .
Future Directions
properties
IUPAC Name |
3-tert-butyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)8-7-4-6(11)5-12-9(7)14-13-8/h4-5H,11H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDIRKNXDUVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=C(C=NC2=NN1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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